3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid
Description
3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a sulfonylamino group, and a carboxylic acid functional group
Properties
IUPAC Name |
3-[(1-methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S2/c1-8(2-3-8)16(13,14)10-9(7(11)12)4-5-15-6-9/h10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYDRHDDUMQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC2(CCSC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol compound under acidic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Esters, amides
Scientific Research Applications
3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The thiolane ring may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-2-carboxylic acid
- 3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-4-carboxylic acid
- 3-[(1-Methylcyclopropyl)sulfonylamino]pyrrolidine-3-carboxylic acid
Uniqueness
3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its thiolane ring structure differentiates it from similar compounds, providing unique steric and electronic properties that influence its interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
